Cas no 89-64-5 (4-Chloro-2-nitrophenol)

4-Chloro-2-nitrophenol is a chlorinated nitrophenol derivative with the molecular formula C₆H₄ClNO₃. This compound is characterized by its pale yellow crystalline appearance and moderate solubility in organic solvents. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. The presence of both chloro and nitro substituents enhances its reactivity, making it valuable for further functionalization. Its stability under standard conditions ensures consistent performance in industrial applications. Due to its distinct chemical properties, 4-Chloro-2-nitrophenol is also utilized in research for studying substitution reactions and as a precursor in the synthesis of more complex aromatic compounds. Proper handling is advised due to potential toxicity.
4-Chloro-2-nitrophenol structure
4-Chloro-2-nitrophenol structure
Product Name:4-Chloro-2-nitrophenol
CAS No:89-64-5
MF:C6H4ClNO3
MW:173.553860664368
MDL:MFCD00007113
CID:34518
PubChem ID:6980
Update Time:2025-08-05

4-Chloro-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-nitrophenol
    • o-nitro-p-chorophenol
    • 2-nitro-4-chlorophenol
    • 2-NO2-4-Cl-phenol
    • 4-chloro-2-nitro-phenol
    • 5-chloro-2-hydroxynitrobenzene
    • p-chloronitrophenol
    • Phenol,4-chloro-2-nitro
    • 4-Chloro-6-nitrophenol
    • NSC 520345
    • p-Chloro-o-nitrophenol
    • AKOS000121398
    • FT-0618040
    • EINECS 201-927-5
    • W-100365
    • STL199170
    • MFCD00007113
    • NSC520345
    • InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
    • Phenol, 4-chloro-2-nitro-
    • EN300-21529
    • 89-64-5
    • FS-4191
    • DTXSID4058996
    • AC-16758
    • BP-13325
    • AE-562/40191217
    • Chloro-2-nitrophenol, 4-
    • 4-Chlor-2-nitrophenol
    • AI3-28527
    • C0228
    • UNII-438LQ62WNH
    • Z104500910
    • 4-Chloro-2-nitrophenol, >=97.0%
    • Q27258630
    • 438LQ62WNH
    • SCHEMBL305611
    • NSC-520345
    • 4-Chloro-2-nitrophenol (ACI)
    • NS00007983
    • 2Nitro4chlorophenol
    • Phenol, 4chloro2nitro
    • DB-024281
    • DTXCID2048664
    • MDL: MFCD00007113
    • Inchi: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
    • InChI Key: NWSIFTLPLKCTSX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
    • BRN: 2048031

Computed Properties

  • Exact Mass: 172.98800
  • Monoisotopic Mass: 172.988
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 66A^2

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.4914 (rough estimate)
  • Melting Point: 85-87 °C (lit.)
    85-89 °C
  • Boiling Point: 242.5°C at 760 mmHg
  • Flash Point: 100.4°C
  • Refractive Index: 1.5810 (estimate)
  • Solubility: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
  • PSA: 66.05000
  • LogP: 2.47700

4-Chloro-2-nitrophenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes

4-Chloro-2-nitrophenol Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Chloro-2-nitrophenol Pricemore >>

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4-Chloro-2-nitrophenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
Reference
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

Production Method 2

Reaction Conditions
1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ;  rt
Reference
Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent
Zhang, Ji-chang; Shi, Wei-yun; Wang, Guo-xi, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65

Production Method 3

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ;  15 min, rt
Reference
Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions
Zolfigol, Mohammad Ali; Ghaemi, Ezat; Madrakian, Elaheh, Synlett, 2003, (2), 191-194

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
Reference
Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF
Shi, Min; Cui, Shi-Cong; Yin, Wan-Po, European Journal of Organic Chemistry, 2005, (11), 2379-2384

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  6 h, 20 °C
Reference
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts
Joshi, Ashutosh V.; Baidoosi, Mubeen; Mukhopadhyay, Sudip; Sasson, Yoel, Organic Process Research & Development, 2003, 7(1), 95-97

Production Method 6

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ;  5 min, rt
Reference
Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents
Iranpoor, N.; Firouzabadi, H.; Heydari, R., Phosphorus, 2003, 178(5), 1027-1035

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
Reference
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Production Method 8

Reaction Conditions
1.1 Reagents: Ferric nitrate ,  Nitrogen oxide (N2O4) Solvents: Acetone
Reference
Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds
Firouzabadi, H.; Iranpoor, N.; Zolfigol, M. A., Synthetic Communications, 1997, 27(19), 3301-3311

Production Method 9

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ;  1 h, rt
Reference
Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water
Pawar, Balu V., Research Journal of Chemistry and Environment, 2022, 26(10), 101-107

Production Method 10

Reaction Conditions
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ;  5 min, rt
Reference
Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system
Iranpoor, Nasser; Firouzabadi, Habib; Heydari, Reza; Shiri, Morteza, Synthetic Communications, 2005, 35(2), 263-270

Production Method 11

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: o-Cresol ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ;  4 h, rt
Reference
A new method for nitration of phenolic compounds
Shi, Min; Cui, Shi-cong, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202

Production Method 12

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane
Reference
Potassium monoperoxysulfate
Crandall, Jack K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19

Production Method 13

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ;  15 min, rt
Reference
PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions
Zolfigol, Mohammad Ali; Madrakian, Elaheh; Ghaemi, Ezat; Niknam, Khodabakhsh, Synthetic Communications, 2008, 38(19), 3366-3374

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica ,  Water
Reference
One-pot nitration of phenols under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Bagherzadeh, Mojtaba; Madrakian, Elahe; Ghaemi, Ezat; Taqian-Nasab, Abolfazl, Journal of Chemical Research, 2001, (4), 140-142

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ;  15 min, rt
Reference
An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride
Khazaei, A.; Zolfigol, M. A.; Moosavi-Zare, A. R.; Zare, A., Scientia Iranica, 2010, 17(1), 31-36

Production Method 16

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  0.5 h, 18 °C; 0.5 h, 18 °C
1.2 Solvents: Water ;  0.5 h, cooled
Reference
Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid ;  30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C
Reference
Electrochemical reduction of 4-chloro-2-nitrophenol
Konarev, A. A., Russian Chemical Bulletin, 2023, 72(2), 500-506

4-Chloro-2-nitrophenol Preparation Products

Additional information on 4-Chloro-2-nitrophenol

Chemical Profile of 4-Chloro-2-nitrophenol (CAS No. 89-64-5)

4-Chloro-2-nitrophenol, with the chemical formula C₆H₃ClNO₃, is a halogenated nitro aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 89-64-5, exhibits a unique structural framework that makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both chlorine and nitro substituents on the benzene ring imparts distinct reactivity patterns, enabling its use in diverse chemical transformations.

The 4-Chloro-2-nitrophenol molecule is characterized by its strong electron-withdrawing effects due to the nitro group, which significantly influences its chemical behavior. This property has been exploited in recent years for the development of novel therapeutic agents. For instance, derivatives of this compound have shown promise in the inhibition of certain enzymatic pathways associated with inflammatory diseases. The chlorine atom, on the other hand, provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

In recent academic literature, researchers have been exploring the potential of 4-Chloro-2-nitrophenol as a precursor in the synthesis of antimicrobial agents. The nitro group's ability to participate in nucleophilic aromatic substitution reactions has been leveraged to introduce various pharmacophores into the molecular structure. One notable study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent activity against Gram-negative bacteria, making them attractive candidates for further development into novel antibiotics.

The pharmaceutical industry has also shown interest in 4-Chloro-2-nitrophenol due to its role as an intermediate in the production of antiviral and anticancer drugs. Researchers have found that modifications to the chlorine or nitro substituents can modulate the biological activity of the molecule. For example, a recent patent filing described a series of compounds derived from 4-Chloro-2-nitrophenol that demonstrate selective toxicity towards certain cancer cell lines. These findings highlight the compound's potential as a building block for next-generation therapeutics.

From a synthetic chemistry perspective, 4-Chloro-2-nitrophenol is valued for its utility in cross-coupling reactions and other modern organic transformations. The halogenated aromatic system provides an ideal platform for palladium-catalyzed reactions, enabling the introduction of diverse functional groups with high precision. This has opened up new avenues for drug discovery, where complex molecular architectures can be constructed efficiently starting from simple precursors like 4-Chloro-2-nitrophenol.

The environmental and safety considerations associated with 4-Chloro-2-nitrophenol are also important topics of discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Studies have examined its degradation pathways under various environmental conditions, providing insights into its persistence and potential ecological impact. These findings are crucial for developing sustainable synthetic routes that minimize waste and environmental footprint.

In conclusion, 4-Chloro-2-nitrophenol (CAS No. 89-64-5) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting inflammatory, microbial, and cancer-related pathways. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow further.

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